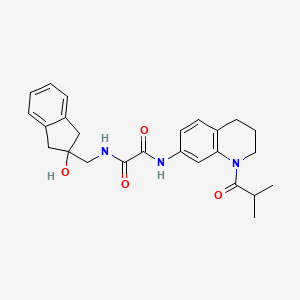

3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a chemical compound that has been widely used in scientific research for various purposes. It is a pyrazole derivative that is used as a reagent in organic synthesis, as well as a pharmacological tool in the study of various biological processes.

Applications De Recherche Scientifique

Synthesis and Utility of Pyrazole Derivatives

Pyrazole derivatives, such as 3-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride, are crucial in medicinal chemistry due to their wide range of biological activities. These compounds are extensively utilized in the synthesis of biologically active molecules, offering pathways to explore novel therapeutic agents. Pyrazoles serve as key scaffolds for developing compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives typically involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies facilitate the annelation of various heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems available for pharmacological exploration (Dar & Shamsuzzaman, 2015).

Antifungal Applications

In the fight against Bayoud disease, which affects date palms, researchers have explored synthetic compounds including pyrazole derivatives for their antifungal properties. The structure–activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites that contribute to their efficacy against Fusarium oxysporum, the pathogen responsible for the disease. This insight is crucial for the design of more effective antifungal agents, highlighting the role of pyrazole derivatives in agricultural and environmental chemistry (Kaddouri et al., 2022).

Catalytic Applications in Organic Synthesis

Pyrazole derivatives are also significant in organic synthesis, where they are used as organocatalysts for constructing valuable heterocyclic compounds. For example, the synthesis of tetrahydrobenzo[b]pyrans, important for their pharmaceutical properties, has been achieved through the catalyzed three-component condensation of dimedone, aldehydes, and malononitrile. This approach exemplifies the utility of pyrazole-based catalysts in facilitating efficient and eco-friendly synthesis processes, contributing to the advancement of green chemistry (Kiyani, 2018).

Propriétés

IUPAC Name |

3-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)8-6(5)3-7;/h4H,3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMDVJKEWZNQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1CCl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(5-phenylmethoxypyrimidin-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2513193.png)

![4-(2-Bicyclo[2.2.1]heptanyl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2513197.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide](/img/structure/B2513203.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B2513204.png)

![1,2-dichloro-4-{[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]amino}benzene](/img/structure/B2513209.png)